

# Step-by-Step Guide for the Preparation of ATX-0114 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes and Protocols**

This document provides a detailed guide for the preparation and characterization of **ATX-0114** lipid nanoparticles (LNPs). **ATX-0114** is an ionizable cationic lipid that has been utilized in the formulation of LNPs for the in vivo delivery of siRNA.[1] The protocols outlined below are based on established methods for LNP formulation and are intended to serve as a comprehensive resource for researchers in the field of nucleic acid delivery.

### **Introduction to ATX-0114 LNPs**

ATX-0114 is an ionizable lipid with a pKa of 6.69, a key feature that facilitates the encapsulation of nucleic acids at an acidic pH and their subsequent release into the cytoplasm at physiological pH.[1] LNP formulations incorporating ATX-0114 are typically composed of four main components: the ionizable lipid (ATX-0114), a helper phospholipid (such as DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG). These components self-assemble with a nucleic acid cargo into nanoparticles, protecting the payload from degradation and enabling its cellular uptake. The LUNAR® platform, developed by Arcturus Therapeutics, utilizes proprietary ionizable lipids, including those in the ATX series, for nucleic acid delivery.[2][3]

## **Materials and Reagents**

Lipids:



- ATX-0114 (Ionizable Cationic Lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
- Cholesterol (Helper Lipid)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
   (PEGylated Lipid)
- Nucleic Acid:
  - siRNA (or other nucleic acid of interest)
- Buffers and Solvents:
  - Ethanol (ACS grade or higher)
  - Citrate buffer (5 mM, pH 3.5)
  - Phosphate-Buffered Saline (PBS), pH 7.4
  - Nuclease-free water

## **Experimental Protocols**

A recommended molar ratio for formulating LNPs with an ATX-series lipid is ATX:DSPC:cholesterol:PEG-DMG at 50:7:40:3.[4]

To prepare the lipid stock solutions in ethanol:

- Bring all lipids to room temperature.
- Prepare individual stock solutions of each lipid in absolute ethanol. Heating at 60-65°C may be necessary to fully dissolve DSPC and DMG-PEG 2000. Cholesterol solutions should be kept warm (>37°C) to maintain solubility.
- Based on the desired final total lipid concentration and the molar ratio, calculate the required volume of each stock solution.



- Dissolve the lyophilized siRNA in the 5 mM citrate buffer (pH 3.5) to the desired concentration.
- Ensure the final solution is clear and free of particulates.

Microfluidic devices, such as the NanoAssemblr platform, are commonly used for the reproducible formation of LNPs.

- Prepare the Lipid Mixture: Combine the calculated volumes of the individual lipid stock solutions (ATX-0114, DSPC, cholesterol, and DMG-PEG 2000) in an ethanol solution.
- Set up the Microfluidic System:
  - Load the lipid mixture (in ethanol) into one syringe.
  - Load the siRNA solution (in citrate buffer) into a separate syringe.
  - Set the flow rate ratio of the aqueous phase to the ethanol phase. A common starting point is 3:1.
  - Set the total flow rate. A typical range is 12 mL/min (e.g., 9 mL/min for the aqueous stream and 3 mL/min for the lipid stream).[4]
- Initiate Mixing: Start the pumps to mix the two streams through the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.
- Collection: Collect the resulting LNP dispersion from the outlet.
- Buffer Exchange: The collected LNP dispersion contains ethanol and is at an acidic pH. To make it suitable for in vitro and in vivo applications, the buffer needs to be exchanged to a physiological pH (e.g., PBS, pH 7.4). This is typically achieved through dialysis or tangential flow filtration.
- Sterilization: Filter the final LNP formulation through a 0.22 μm sterile filter.
- Storage: Store the prepared LNPs at 4°C for short-term use or at -80°C for long-term storage.



### **Characterization of ATX-0114 LNPs**

- Method: Dynamic Light Scattering (DLS)
- Procedure: Dilute a small aliquot of the LNP formulation in PBS (pH 7.4). Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
- Expected Results: LNPs for in vivo delivery typically have a target size range of 50-150 nm with a low PDI (<0.2) indicating a monodisperse population.
- Method: RiboGreen Assay
- Principle: The RiboGreen reagent fluoresces upon binding to nucleic acids. By measuring
  the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the
  amount of encapsulated nucleic acid can be determined.
- Procedure:
  - Prepare two sets of LNP samples.
  - To one set, add the RiboGreen reagent directly to measure the fluorescence of unencapsulated siRNA.
  - To the second set, first add Triton X-100 to disrupt the LNPs, then add the RiboGreen reagent to measure the total siRNA fluorescence.
  - Calculate the encapsulation efficiency using the following formula: % Encapsulation =
     ((Total Fluorescence Free Fluorescence) / Total Fluorescence) \* 100
- Expected Results: High encapsulation efficiencies, often exceeding 90%, are desirable for potent delivery.

### **Data Presentation**

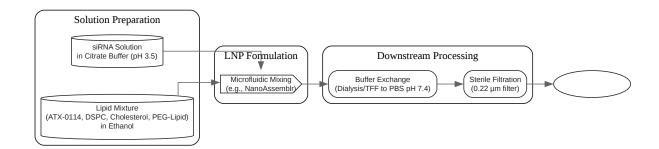


Parameter	Method	Typical Value
LNP Composition		
Ionizable Lipid	-	ATX-0114
Helper Lipid 1	-	DSPC
Helper Lipid 2	-	Cholesterol
PEGylated Lipid	-	DMG-PEG 2000
Molar Ratio (ATX:DSPC:Chol:PEG)	-	50:7:40:3[4]
Physicochemical Properties		
Mean Diameter (nm)	Dynamic Light Scattering (DLS)	Data not available for ATX- 0114
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Data not available for ATX- 0114
Payload Encapsulation		
Encapsulation Efficiency (%)	RiboGreen Assay	Data not available for ATX- 0114

Note: Specific quantitative data for **ATX-0114** LNPs were not publicly available in the searched literature. The table reflects the parameters that should be measured and reported.

## Visualization of Experimental Workflow and Mechanism

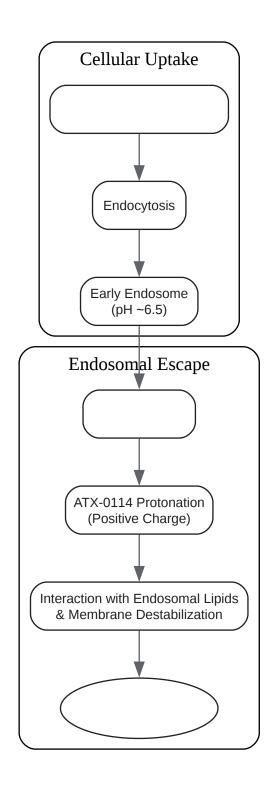




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Caption: Workflow for the preparation of ATX-0114 LNPs.





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Caption: Mechanism of LNP endosomal escape and siRNA release.

## Conclusion



The protocol described provides a robust framework for the preparation and characterization of **ATX-0114** LNPs for nucleic acid delivery. Successful formulation is dependent on the precise control of parameters such as lipid molar ratios and microfluidic mixing conditions.

Comprehensive characterization is essential to ensure the quality and efficacy of the resulting nanoparticles. Further optimization of these parameters may be necessary depending on the specific nucleic acid cargo and the intended application.

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- To cite this document: BenchChem. [Step-by-Step Guide for the Preparation of ATX-0114 Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855821#step-by-step-guide-for-preparing-atx-0114-lnps]

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